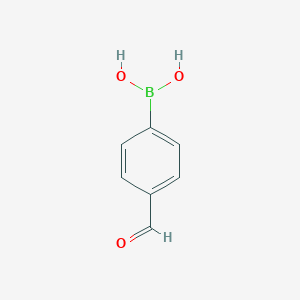

4-Formylphenylboronic acid

Vue d'ensemble

Description

4-Formylphenylboronic acid, also known as 4-(Dihydroxyboryl)benzaldehyde, is an organic compound with the chemical formula C7H7BO3. It is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients. This compound finds industrial applications as a stabilizer and inhibitor for enzymes and as a bactericide .

Méthodes De Préparation

Grignard Reagent-Mediated Synthesis

The Grignard reaction remains the most widely adopted industrial method for synthesizing 4-formylphenylboronic acid due to its balance of cost and scalability. The process begins with 4-bromobenzaldehyde as the starting material, which undergoes acetalization to protect the aldehyde group. Diethoxymethoxyethane and ethanol are typically employed to form 1-bromo-4-(diethoxymethyl)benzene .

Reaction Conditions and Steps

The protected bromo compound reacts with magnesium in tetrahydrofuran (THF) to generate the Grignard reagent 4-diethoxymethylphenylmagnesium bromide . Subsequent treatment with tri-n-butyl borate at temperatures below −40°C yields the boronic ester intermediate. Acidic hydrolysis (e.g., 1M H₂SO₄) removes the protecting group, producing crude this compound .

Critical Parameters :

-

Temperature control during Grignard formation (−40°C to −50°C) minimizes side reactions such as triarylborane formation .

Purification and Yield Optimization

Crude product purity ranges from 89–95% due to contaminants like 4-carboxyphenylboronic acid and 4-hydroxymethylphenylboronic acid . Purification involves:

-

Dissolving the crude product in alkaline aqueous solution (pH 9–10.5) at 5–10°C.

-

Extracting organic impurities with toluene.

Representative Data :

| Starting Material | Reaction Temp. | Borating Agent | Crude Yield | Final Purity |

|---|---|---|---|---|

| 4-Bromobenzaldehyde | −50°C | Tri-n-butyl borate | 88% | 99.6% |

Organolithium-Based Synthesis

Organolithium routes achieve higher crude yields but require stringent低温 conditions, limiting industrial adoption. This method uses 1-bromo-4-(diethoxymethyl)benzene treated with butyllithium at −78°C, followed by triisopropyl borate to form the boronic ester .

Advantages and Challenges

-

Purity Challenges : Elevated lithium reactivity increases side products (e.g., bisformylbiphenyls ), necessitating advanced purification .

Industrial Adaptations

To mitigate costs, recent patents describe hybrid approaches:

-

Temperature Modulation : Gradual warming from −78°C to −40°C during borate addition reduces lithium reagent usage .

-

In Situ Quenching : Direct hydrolysis without intermediate isolation minimizes aldehyde degradation .

Case Study :

A scaled-up synthesis using 535 g of Grignard solution achieved 94% yield after purification, with 99.6% purity confirmed by HPLC .

Comparative Analysis of Methodologies

Economic and Practical Considerations

| Parameter | Grignard Method | Organolithium Method |

|---|---|---|

| Reaction Temp. | −40°C to −50°C | −78°C |

| Reagent Cost | Low (Mg, THF) | High (BuLi, dry ice) |

| Crude Yield | 78–88% | 99% |

| Final Purity | 99.6% | 99.7% |

| Scalability | Industrial-friendly | Lab-scale |

Impurity Profiles

Both methods generate hydroxybenzaldehydes and borinic acids , but alkaline purification effectively removes these byproducts. The Cannizzaro reaction—a key concern at pH >11—is suppressed by maintaining pH 8–10 during dissolution .

Emerging Techniques and Innovations

Solid-Phase Synthesis

Recent patent filings describe immobilizing boronic acids on silica gel to simplify purification, though yields remain suboptimal (≤85%) .

Continuous Flow Systems

Microreactor technology enables precise temperature control (−50°C ± 2°C), reducing side reactions and improving Grignard reaction consistency .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling

4-FPBA is widely employed in palladium-catalyzed Suzuki reactions to construct biaryl systems. Its boronic acid group reacts with aryl halides, forming C–C bonds under mild conditions .

Example Reaction :

text4-FPBA + Aryl Halide → Biaryl Product + Byproducts

| Substrate | Catalyst/Base | Solvent System | Temperature | Yield | Application | Source |

|---|---|---|---|---|---|---|

| 2-Trifluoromethylbromobenzene | Pd(PPh₃)₄, Na₂CO₃ | 1,4-Dioxane/H₂O | 80–100°C | 88% | Telmisartan precursor synthesis |

Key Features :

-

Protodeboronation risk necessitates optimized pH (<10.5) and temperature control .

-

Used industrially to synthesize antihypertensive drugs (e.g., telmisartan) .

Imine Formation (Schiff Base Reactions)

The aldehyde group reacts with primary amines to form imines, enabling dynamic covalent chemistry .

Mechanism :

textR-NH₂ + 4-FPBA → R-N=CH-C₆H₄-B(OH)₂ + H₂O

Applications :

-

Drug Delivery : Imine bonds enable pH-responsive insulin release in chitosan-PBA nanoparticles .

-

Self-Healing Materials : Reversible imine linkages enhance material durability .

Boronate Ester Formation

4-FPBA binds cis-diols (e.g., sugars) via reversible boronate esterification, critical for biosensing .

Equilibrium :

text4-FPBA + Diol ⇌ Boronate Ester + H₂O

| Diol Target | Binding pH | Binding Constant (K) | Application | Source |

|---|---|---|---|---|

| Glucose | 7.4 | 1.2 × 10³ M⁻¹ | Glucose-responsive hydrogels | |

| Lincomycin/Clindamycin | 7.0 | K = 1.8 × 10⁴ M⁻¹ | Antibiotic purification |

Optimization Strategies :

-

Fluorination at the 3-position enhances water solubility and binding affinity .

-

Polyethylenimine scaffolds amplify boronic acid density for improved analyte capture .

Redox Reactions

The aldehyde group undergoes selective transformations:

| Reaction Type | Reagents/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ (acidic conditions) | 4-Carboxyphenylboronic acid | Polymer precursor synthesis | |

| Reduction | NaBH₄, LiAlH₄ | 4-Hydroxymethylphenylboronic acid | Bioconjugation handles |

Fluoroalkylation

4-FPBA undergoes copper-mediated substitutions with perfluoroalkyl iodides (Rf-I) :

Reaction :

text4-FPBA + Rf-I → Rf-C₆H₄-CHO + Byproducts

Conditions :

-

Mild temperatures (25–40°C)

-

Catalyzed by Cu(I)/Cu(II) systems

Use Case : Synthesis of fluorinated surfactants and fire-resistant polymers .

Coordination Chemistry

4-FPBA acts as a ligand for transition metals, forming complexes with tunable electronic properties :

| Metal Center | Geometry | Application | Source |

|---|---|---|---|

| Rhodium | Square planar | Cyclopentene synthesis via enyne cyclization | |

| Palladium | Trigonal | Heterogeneous catalysis |

Challenges and Mitigation Strategies

Applications De Recherche Scientifique

Suzuki-Miyaura Cross-Coupling Reactions

4-FPBA is primarily used as a reagent in Suzuki-Miyaura reactions to form biaryl compounds, which are crucial in pharmaceuticals. For example, it serves as a precursor in synthesizing the antihypertensive drug Telmisartan . The following table summarizes key parameters from relevant studies:

| Reaction Conditions | Yield (%) | Product |

|---|---|---|

| Pd-catalyzed with 4-Iodobenzene | 88% | Biphenyl derivative |

| Reaction with 2-Trifluoromethyl-bromobenzene | 88% | Aryl compound |

Enzyme Stabilization

In industrial applications, 4-FPBA acts as an enzyme stabilizer, particularly for proteases and lipases in detergent formulations. Studies indicate that incorporating less than 0.08 wt% of 4-FPBA can significantly enhance the stability and activity of enzymes during storage .

Drug Development

The compound has been explored for its potential in drug synthesis beyond Telmisartan, including other antihypertensive agents and anticancer drugs. Its ability to form stable complexes with biomolecules makes it a candidate for developing targeted therapies .

Glucose Sensors

Research has indicated that boronic acids, including 4-FPBA, can be utilized in glucose-responsive polymeric systems for insulin delivery. This application leverages the reversible binding of boronic acids to diol-containing molecules, making them suitable for smart drug delivery systems .

Material Science Applications

4-FPBA's role extends to materials science, where it is used in the development of functionalized polymers and nanomaterials. These materials have shown promise in various applications, such as drug delivery systems and biosensors due to their unique chemical properties .

Case Study 1: Enzyme Stabilization in Detergents

A study demonstrated that incorporating 4-FPBA into liquid detergent formulations improved the hydrolytic activity of lipases over extended storage periods. The enzyme activity was monitored over time, showing a retention rate of over 90% after six months when stabilized with 4-FPBA compared to controls without it.

Case Study 2: Synthesis of Biologically Active Compounds

In another study focused on synthesizing aryl-benzimidazole derivatives using 4-FPBA as a coupling partner, researchers achieved a high yield (up to 85%) of compounds that activate PPARγ receptors, highlighting its potential in developing anti-diabetic medications .

Mécanisme D'action

The mechanism of action of 4-Formylphenylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . In biological systems, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis .

Comparaison Avec Des Composés Similaires

- 3-Formylphenylboronic acid

- 2-Formylphenylboronic acid

- 4-Carboxyphenylboronic acid

- 4-Hydroxymethylphenylboronic acid

Comparison: 4-Formylphenylboronic acid is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Compared to 3-Formylphenylboronic acid and 2-Formylphenylboronic acid, the para-position of the formyl group in this compound provides distinct reactivity and selectivity in chemical reactions . Additionally, its stability and ability to form dimers and cyclic trimeric anhydrides make it a valuable compound in various applications .

Activité Biologique

4-Formylphenylboronic acid (4-FPBA) is a versatile compound with significant applications in medicinal chemistry and biochemistry. It serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals and agrochemicals. This article explores the biological activity of 4-FPBA, focusing on its antimicrobial properties, potential mechanisms of action, and its role in enzyme stabilization.

4-FPBA is characterized by its boronic acid functional group, which enhances its reactivity in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. The compound is typically synthesized from 4-bromobenzaldehyde through methods involving Grignard reagents or aryllithium compounds, yielding high purity and yield under controlled conditions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-FPBA against various pathogens. Notably, it exhibits moderate activity against fungi such as Candida albicans and Aspergillus niger, as well as bacteria including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values indicate that 4-FPBA may be more effective than some existing antifungal agents like AN2690 (Tavaborole) .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Comparison with AN2690 |

|---|---|---|

| Candida albicans | 32 | Less effective |

| Aspergillus niger | 16 | Comparable |

| Escherichia coli | 8 | More effective |

| Bacillus cereus | 4 | More effective |

The proposed mechanism for the antimicrobial action of 4-FPBA involves its interaction with leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in microorganisms. Docking studies suggest that the cyclic isomer of 4-FPBA can bind effectively to the active site of LeuRS, inhibiting its function . This mechanism is similar to that of other boron-containing compounds known for their antifungal activities.

Enzyme Stabilization and Industrial Applications

Beyond its antimicrobial properties, 4-FPBA is utilized as an enzyme stabilizer in various industrial applications. It has been shown to enhance the stability and activity of proteases and lipases in detergent formulations. Incorporating low concentrations of 4-FPBA (less than 0.08 wt%) significantly reduces enzyme degradation during storage, thus improving product efficacy .

Case Studies

- Antifungal Efficacy : A study conducted on the efficacy of 4-FPBA against Candida albicans demonstrated a clear dose-response relationship, with higher concentrations leading to increased inhibition rates. The study utilized both broth microdilution and agar diffusion methods to confirm findings.

- Enzyme Stabilization : Another investigation focused on the use of 4-FPBA in liquid detergents highlighted its role in prolonging the shelf-life of enzyme formulations. The results indicated that formulations containing 4-FPBA maintained higher hydrolytic activity after prolonged storage compared to controls without the compound.

Q & A

Basic Research Questions

Q. How is 4-Formylphenylboronic acid synthesized and characterized in laboratory settings?

- Methodological Answer : this compound is synthesized via Suzuki-Miyaura cross-coupling reactions, where boronic acid derivatives react with halogenated aromatic aldehydes. Structural characterization involves X-ray crystallography (e.g., crystal structure data in CIF format ), FT-IR spectroscopy (C=O stretch at ~1700 cm⁻¹ ), and NMR spectroscopy (¹H and ¹³C signals for formyl and boronic acid groups). Purity is confirmed via elemental analysis and mass spectrometry .

Q. What spectroscopic techniques are used to analyze this compound?

- Methodological Answer :

- FT-IR/Raman : Identifies vibrational modes (e.g., B-O stretching at 1350–1400 cm⁻¹, formyl C=O at ~1700 cm⁻¹) .

- UV-Vis : TD-DFT calculations align with experimental absorption spectra (e.g., π→π* transitions in the 250–300 nm range) .

- NMR : ¹¹B NMR confirms boronic acid functionality, while ¹H NMR resolves formyl proton signals at ~9.8 ppm .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT/B3LYP) with a 6-311++G(d,p) basis set calculates optimized geometries, frontier molecular orbitals (FMOs), and charge distribution. The HOMO-LUMO gap (~4.5 eV) predicts reactivity, while Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions stabilizing the C3 conformation . TD-DFT further models UV-Vis spectra, correlating with experimental data .

Q. What is the role of this compound in the synthesis of covalent organic frameworks (COFs)?

- Methodological Answer : The compound acts as a linker in COF synthesis via boronate ester formation. For example, condensation with triphenylene derivatives produces porous COFs (e.g., COF-5 with 27 Å pore size and 1590 m²/g surface area). The aldehyde group enables post-synthetic modifications (e.g., Schiff base formation) . FT-IR confirms successful integration into COF matrices via B-O-C linkages .

Q. How does this compound interact with proteins in molecular docking studies?

- Methodological Answer : Molecular docking (AutoDock/Vina) reveals binding affinities to anti-apoptotic proteins (e.g., Bcl-2). The boronic acid group forms hydrogen bonds with active-site residues, while the formyl group enhances hydrophobic interactions. Binding energies are comparable to 3-formylphenylboronic acid (~-8.5 kcal/mol) .

Q. What methodological considerations are critical when using this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/EtOH mixtures.

- Conditions : Anhydrous solvents, inert atmosphere (N₂/Ar), and base (K₂CO₃) to facilitate transmetalation.

- Yields : ~80–90% for Suzuki couplings with aryl halides, verified via HPLC .

Q. How is this compound utilized in molecularly imprinted polymers (MIPs) for analytical applications?

- Methodological Answer : The boronic acid group binds cis-diols (e.g., glycoproteins) via reversible esterification. In MIPs, it is copolymerized with acrylamide/EGDMA, followed by template removal with acidic methanol. Applications include solid-phase extraction (SPE) of biomolecules, validated by HPLC-MS .

Q. Notes

Propriétés

IUPAC Name |

(4-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWBQOJISHAKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074887 | |

| Record name | 4-Formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87199-17-5 | |

| Record name | 4-Formylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87199-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(4-formylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087199175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boronic acid, B-(4-formylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Boronic acid, B-(4-formylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORONIC ACID, B-(4-FORMYLPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4V1TO2DWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.